Cas no 690262-69-2 (3-methyl-4-(1H-pyrazol-1-yl)piperidine)
3-methyl-4-(1H-pyrazol-1-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 3-methyl-4-(1H-pyrazol-1-yl)-
- 3-methyl-4-(1H-pyrazol-1-yl)Piperidine
- AKOS013518525
- 3-methyl-4-(pyrazol-1-yl)piperidine
- 690262-69-2
- 3-methyl-4-pyrazol-1-ylpiperidine
- DA-03565
- SCHEMBL13934315
- EN300-218605
- 3-methyl-4-(1H-pyrazol-1-yl)piperidine
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- MDL: MFCD19675172
- Inchi: 1S/C9H15N3/c1-8-7-10-5-3-9(8)12-6-2-4-11-12/h2,4,6,8-10H,3,5,7H2,1H3
- InChI Key: GCCZAKSFRQBRAW-UHFFFAOYSA-N
- SMILES: N1CCC(N2C=CC=N2)C(C)C1
Computed Properties
- Exact Mass: 165.126597491Da
- Monoisotopic Mass: 165.126597491Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 29.9Ų
3-methyl-4-(1H-pyrazol-1-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M444950-10mg |
3-methyl-4-(1H-pyrazol-1-yl)piperidine |
690262-69-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M444950-50mg |
3-methyl-4-(1H-pyrazol-1-yl)piperidine |
690262-69-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M444950-100mg |
3-methyl-4-(1H-pyrazol-1-yl)piperidine |
690262-69-2 | 100mg |
$ 295.00 | 2022-06-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043072-1g |
3-Methyl-4-(1H-pyrazol-1-yl)piperidine |
690262-69-2 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
| Enamine | EN300-218605-0.05g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 0.05g |
$174.0 | 2023-09-16 | ||
| Enamine | EN300-218605-0.1g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 0.1g |
$257.0 | 2023-09-16 | ||
| Enamine | EN300-218605-0.25g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 0.25g |
$367.0 | 2023-09-16 | ||
| Enamine | EN300-218605-0.5g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 0.5g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-218605-1.0g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-218605-2.5g |
3-methyl-4-(1H-pyrazol-1-yl)piperidine, Mixture of diastereomers |
690262-69-2 | 2.5g |
$1454.0 | 2023-09-16 |
3-methyl-4-(1H-pyrazol-1-yl)piperidine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-methyl-4-(1H-pyrazol-1-yl)piperidine
3-Methyl-4-(1H-Pyrazol-1-yl)Piperidine: A Comprehensive Overview
3-Methyl-4-(1H-pyrazol-1-yl)piperidine, also known by its CAS registry number 690262-69-2, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and potential applications in drug discovery. The structure of 3-methyl-4-(1H-pyrazol-1-yl)piperidine features a six-membered piperidine ring with a methyl group at the 3-position and a pyrazole substituent at the 4-position, making it a unique scaffold for further chemical modifications.
Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 3-methyl-4-(1H-pyrazol-1-yl)piperidine. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also reduces reaction times significantly. This method has been particularly useful in preparing derivatives of this compound for biological screening. The pyrazole ring, a heterocyclic structure with two nitrogen atoms, contributes to the compound's stability and reactivity, making it an attractive target for further functionalization.
The biological activity of 3-methyl-4-(1H-pyrazol-1-yl)piperidine has been extensively studied in recent years. Research indicates that this compound exhibits potent inhibitory effects on certain enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases. Additionally, studies have shown that this compound can modulate G-protein coupled receptors (GPCRs), making it a promising lead molecule for drug development.
In terms of applications, 3-methyl-4-(1H-pyrazol-1-yl)piperidine has shown potential in the development of anti-inflammatory and antiproliferative agents. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its utility in treating inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, preclinical studies have demonstrated its efficacy in reducing tumor growth in animal models, highlighting its potential as an anticancer agent.
The structural versatility of 3-methyl-4-(1H-pyrazol-1-yl)piperidine allows for extensive chemical modifications to enhance its pharmacokinetic properties. For instance, researchers have explored the addition of hydrophilic groups to improve solubility and bioavailability. These modifications have led to derivatives with improved pharmacokinetic profiles, paving the way for their translation into clinical settings.
In conclusion, 3-methyl-4-(1H-pyrazol-1-yli)piperidine, with its unique structure and diverse biological activities, represents a valuable compound in contemporary drug discovery research. Its potential applications span across various therapeutic areas, from oncology to inflammation and neurodegenerative diseases. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a significant role in the development of innovative therapeutic agents.
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